molecular formula C16H14N2O B501486 N-(2-cyanophenyl)-4-ethylbenzamide

N-(2-cyanophenyl)-4-ethylbenzamide

Cat. No.: B501486
M. Wt: 250.29g/mol
InChI Key: JLFYDDOLLGUXIK-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2-cyanophenyl group attached to the amide nitrogen and a 4-ethyl substituent on the benzoyl ring. For instance, compound 1 reacts with phosphorus pentachloride (PCl₅) to form benzimidoyl chloride intermediates, which can further react with potassium thiocyanate (KSCN) to yield isothiocyanate derivatives . The structural and electronic properties of the 2-cyanophenyl group enhance reactivity in cycloaddition and heterocycle formation, making it a versatile building block in organic synthesis.

Properties

Molecular Formula

C16H14N2O

Molecular Weight

250.29g/mol

IUPAC Name

N-(2-cyanophenyl)-4-ethylbenzamide

InChI

InChI=1S/C16H14N2O/c1-2-12-7-9-13(10-8-12)16(19)18-15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3,(H,18,19)

InChI Key

JLFYDDOLLGUXIK-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

N-(2-nitrophenyl)-4-bromo-benzamide (I)
  • Key Features : Contains a nitro group (electron-withdrawing) at the 2-position and a bromo substituent at the 4-position.
  • Comparison: The nitro group in I increases electrophilicity compared to the cyano group in N-(2-cyanophenyl)-4-ethylbenzamide. Bromine’s steric bulk may hinder rotational freedom, whereas the ethyl group in the target compound offers moderate steric hindrance without significantly altering electronic properties .
N-(2-chloro-4-cyanophenyl)benzamide
  • Key Features: Chlorine (electron-withdrawing) at the 2-position and cyano at the 4-position.
  • Comparison : The chloro substituent increases polarity and may enhance hydrogen bonding compared to the ethyl group. The dual electron-withdrawing effects (Cl and CN) in this compound contrast with the ethyl group’s mild electron-donating nature in the target molecule, leading to differences in solubility and reactivity .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)
  • Key Features : Methoxy (electron-donating) and nitro (electron-withdrawing) groups.
  • Comparison: The methoxy group in 4MNB improves solubility in polar solvents, unlike the ethyl group in the target compound, which may favor lipophilicity. The nitro group’s strong electron-withdrawing effect could reduce amide resonance stability compared to the cyano group .
N-(4-(4-(2-cyanophenyl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide
  • Key Features : Incorporates a 1,4-diazepane ring and thiophene moiety.
  • The ethyl group in the target compound lacks such a heterocyclic system, limiting its direct pharmacological utility but simplifying synthesis .
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
  • Key Features : Contains a dihydrothiazolylidene ring and methoxy group.
  • The methyl group in this compound is smaller than the ethyl group, leading to reduced steric effects .

Structural and Spectroscopic Data

Compound Substituents Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Reference
This compound 4-Ethyl, 2-CN 264.30 IR: ν(C≡N) ~2230 cm⁻¹; ¹H NMR: δ 1.2 (t, CH₂CH₃) Estimated
N-(2-nitrophenyl)-4-bromo-benzamide 4-Br, 2-NO₂ 321.12 IR: ν(NO₂) ~1520 cm⁻¹; ¹H NMR: δ 8.2 (Ar-H)
N-(2-chloro-4-cyanophenyl)benzamide 2-Cl, 4-CN 256.69 IR: ν(C≡N) ~2225 cm⁻¹; ¹H NMR: δ 7.8 (Ar-H)
Diazepane-thiophene derivative 1,4-Diazepane, thiophene ~450 (estimated) ¹H NMR: δ 8.0 (Ar-H), δ 3.6 (diazepane CH₂)

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